molecular formula C11H9N5O2 B14942354 [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile

[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile

Cat. No.: B14942354
M. Wt: 243.22 g/mol
InChI Key: PLSAVRGFLSFZRP-HQYXKAPLSA-N
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Description

5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ethylideneaminooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of a basic catalyst like morpholine under solvent-free conditions . This method yields thiophene derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the cyano and amino groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-[(E)-ethylideneamino]oxy-2-methylfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C11H9N5O2/c1-3-16-18-11(2)9(7(4-12)5-13)8(6-14)10(15)17-11/h3H,15H2,1-2H3/b16-3+

InChI Key

PLSAVRGFLSFZRP-HQYXKAPLSA-N

Isomeric SMILES

C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Canonical SMILES

CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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